molecular formula C12H16N2O B3125455 3-Methyl-4-(pyrrolidine-1-carbonyl)aniline CAS No. 325125-06-2

3-Methyl-4-(pyrrolidine-1-carbonyl)aniline

Cat. No.: B3125455
CAS No.: 325125-06-2
M. Wt: 204.27 g/mol
InChI Key: RTRBGYRJMVJKLL-UHFFFAOYSA-N
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Description

3-Methyl-4-(pyrrolidine-1-carbonyl)aniline is an organic compound with the molecular formula C12H16N2O It is characterized by the presence of a pyrrolidine ring attached to an aniline moiety, with a methyl group at the 3-position and a carbonyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(pyrrolidine-1-carbonyl)aniline typically involves the reaction of 3-methyl-4-nitroaniline with pyrrolidine in the presence of a reducing agent. The nitro group is reduced to an amine, and the resulting intermediate undergoes acylation to form the final product. Common reducing agents used in this process include hydrogen gas with a palladium catalyst or sodium borohydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(pyrrolidine-1-carbonyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction of the carbonyl group can yield alcohol derivatives.

    Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aniline derivatives depending on the electrophile used.

Scientific Research Applications

3-Methyl-4-(pyrrolidine-1-carbonyl)aniline has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-4-(pyrrolidine-1-carbonyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance the binding affinity of the compound to its target, while the aniline moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-4-(pyrrolidine-1-carbonyl)phenol
  • 3-Methyl-4-(pyrrolidine-1-carbonyl)benzamide
  • 3-Methyl-4-(pyrrolidine-1-carbonyl)benzoic acid

Uniqueness

3-Methyl-4-(pyrrolidine-1-carbonyl)aniline is unique due to the specific positioning of the methyl and carbonyl groups, which can influence its chemical reactivity and biological activity. The presence of the pyrrolidine ring also contributes to its distinct three-dimensional structure, enhancing its potential as a versatile scaffold in drug discovery and other applications.

Properties

IUPAC Name

(4-amino-2-methylphenyl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-9-8-10(13)4-5-11(9)12(15)14-6-2-3-7-14/h4-5,8H,2-3,6-7,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTRBGYRJMVJKLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)C(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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